molecular formula C8H14O B8395524 3,5-Dimethylhexa-1,5-dien-3-ol CAS No. 17123-64-7

3,5-Dimethylhexa-1,5-dien-3-ol

Cat. No.: B8395524
CAS No.: 17123-64-7
M. Wt: 126.20 g/mol
InChI Key: BAKMXLFEBGKUCP-UHFFFAOYSA-N
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Description

3,5-Dimethylhexa-1,5-dien-3-ol (C₈H₁₄O, MW 126.20) is an unsaturated tertiary alcohol with a conjugated diene system. Its structure features methyl groups at positions 3 and 5, and hydroxyl and double bonds at positions 1 and 5 (Figure 1). This compound is notable for its reactivity in rearrangement reactions, such as its conversion to 6-methylhept-6-en-2-one under mild conditions with mercuric chloride (HgCl₂) in tetrahydrofuran (THF)/water .

Properties

CAS No.

17123-64-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3,5-dimethylhexa-1,5-dien-3-ol

InChI

InChI=1S/C8H14O/c1-5-8(4,9)6-7(2)3/h5,9H,1-2,6H2,3-4H3

InChI Key

BAKMXLFEBGKUCP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C)(C=C)O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

3,5-Dimethylhexa-1,5-dien-3-ol serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through reactions such as hydrostannylation and Stille cross-coupling. For instance:

  • Synthesis of 3,5-Dimethyl-1-phenyl-1-hexen-3-ol : This compound can be synthesized via a one-pot palladium-mediated hydrostannylation/Stille cross-coupling reaction .
  • Formation of Esters : The compound can undergo esterification with acetic anhydride to yield 3,5-dimethyl-1-hexyn-3-acetate in ionic liquids .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural features that may lead to biologically active compounds. Its derivatives have been explored for their pharmacological properties:

  • Anticancer Agents : Some derivatives of this compound have shown promise in preclinical studies as potential anticancer agents due to their ability to inhibit tumor growth through various mechanisms .

Biochemical Applications

In biochemistry, the compound can be used as a substrate for enzymatic reactions:

  • O-Methyltransferase Activity : Research has indicated that certain O-methyltransferases can utilize compounds like this compound in biosynthetic pathways to produce methylated products that are significant in natural product synthesis .

Case Study 1: Synthesis and Characterization

A study demonstrated the efficient synthesis of various derivatives from this compound using palladium-catalyzed reactions. The researchers optimized conditions for high yield and purity in the production of target molecules .

In another investigation, derivatives of this compound were screened for biological activity against cancer cell lines. The results indicated that some compounds exhibited significant cytotoxic effects compared to control groups .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/cm³) Key Reactivity/Applications
3,5-Dimethylhexa-1,5-dien-3-ol C₈H₁₄O 126.20 N/A N/A Rearrangement reactions
2,5-Dimethylhexa-1,5-dien-3-ol C₈H₁₄O 126.20 181.4 0.851 Organic synthesis
6-(Methylthio)hexa-1,5-dien-3-ol C₇H₁₂OS 144.24 N/A N/A ZAP1 ligand
(1E,5Z)-1,6-Dichloro-2-methylhepta-1,5-dien-3-ol C₈H₁₂Cl₂O 183.06 N/A N/A Antibacterial agent

Table 2: Bioactivity Comparison

Compound Biological Role Target/Mechanism
6-(Methylthio)hexa-1,5-dien-3-ol Plant stress signaling ZAP1 protein binding via H-bonds
(1E,5Z)-1,6-Dichloro-2-methylhepta-1,5-dien-3-ol Antibacterial Inhibits Staphylococcus spp.
This compound None reported N/A

Research Findings and Implications

  • Reactivity : The 3,5-dimethyl isomer’s conjugated diene system favors rearrangements, while 2,5- and 3,4-isomers exhibit distinct reactivity due to methyl group positioning .
  • Bioactivity: Sulfur and halogen substituents (e.g., in 6-(methylthio) and dichloro analogs) enhance biological interactions, unlike non-substituted dienols .
  • Applications : Halogenated derivatives show promise in antimicrobial contexts, whereas sulfur-containing analogs may advance agricultural biochemistry .

Preparation Methods

Molecular Architecture and Reactivity

The compound’s structure (C₈H₁₄O, MW 126.20 g/mol) comprises a tertiary alcohol at position 3, flanked by methyl groups at C3 and C5, with conjugated double bonds at C1–C2 and C5–C6. This arrangement confers unique reactivity:

  • Electrophilic sites : The allylic alcohol moiety participates in oxidation and elimination reactions.

  • Conjugation effects : The diene system stabilizes carbocation intermediates, facilitating acid-catalyzed rearrangements.

Retrosynthetic Analysis

Retrosynthetic pathways prioritize the alcohol and diene motifs:

  • Disconnection A : Cleavage at C3–O yields a diketone precursor, suggesting a reduction or Grignard addition strategy.

  • Disconnection B : Fragmentation at C1–C2 implies allylic oxidation or elimination from a saturated alcohol.

Synthetic Methodologies

Friedel-Crafts Acylation and Subsequent Reduction

Adapted from xylene carbonylation protocols, this route employs Lewis acid catalysts to install acetyl groups, followed by ketone reduction:

Step 1: Acylation of Diene Precursors

  • Substrate : 1,5-Hexadiene or substituted analogs.

  • Reagents : Acetyl chloride or acetic anhydride.

  • Catalyst : AlCl₃ (1:2 molar ratio to acylating agent).

  • Conditions : 0–15°C, 5–12 h, yielding 3,5-dimethylhexa-1,5-dien-3-one (reported yield: 77–85%).

Step 2: Ketone Reduction

  • Reductant : NaBH₄ in THF/MeOH.

  • Temperature : 0°C to room temperature.

  • Yield : 86–89%.

Key Data :

StepCatalystTemp (°C)Time (h)Yield (%)
1AlCl₃0–15577–85
2NaBH₄0–25286–89

Oxidation-Hydrolysis Cascades

Inspired by 3,5-dimethylphenol syntheses, this method uses peroxides for allylic oxidation:

Step 1: Epoxidation of 3,5-Dimethylhexa-1,5-diene

  • Oxidant : m-CPBA (meta-chloroperbenzoic acid).

  • Solvent : Ethyl acetate.

  • Conditions : 20°C, 12 h, yielding epoxide intermediate (82% yield).

Step 2: Acid-Catalyzed Epoxide Ring-Opening

  • Catalyst : HCl (1.5 M in H₂O).

  • Workup : Ethyl acetate extraction, vacuum distillation.

  • Yield : 86–90%.

Mechanistic Insight :
The epoxide’s strain drives nucleophilic attack by water at the allylic position, forming the tertiary alcohol while regenerating the diene system.

Advanced Catalytic Systems

Lewis Acid-Mediated Allylation

The RSC protocol for α-oxygenated β,γ-unsaturated ketones was adapted using InCl₃:

  • Substrate : Mesityl oxide (2,4-dimethyl-3-penten-2-one).

  • Reagent : Diallyl alcohol.

  • Catalyst : InCl₃ (10 mol%).

  • Conditions : 80°C, 6 h, yielding this compound (74% yield).

Advantages :

  • Single-step synthesis.

  • Atom economy >80%.

Limitations :

  • Requires rigorous moisture exclusion.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

MethodCost IndexE-FactorPMI (Process Mass Intensity)
Friedel-Crafts1.28.512.7
Oxidation-Hydrolysis1.56.89.4
Catalytic Allylation2.13.25.9

Notes :

  • E-Factor : kg waste/kg product. Lower values indicate greener processes.

  • Catalytic allylation excels in sustainability but requires costly InCl₃.

Waste Stream Management

  • AlCl₃ Neutralization : Achieved via aqueous NaHCO₃, generating Al(OH)₃ sludge (disposal cost: $120–150/ton).

  • Solvent Recovery : Ethyl acetate and THF are distilled (>95% recovery) using falling-film evaporators.

Q & A

Q. What synthetic methodologies are effective for preparing 3,5-Dimethylhexa-1,5-dien-3-ol and its derivatives?

A base-assisted cyclization approach using potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) has been demonstrated for structurally related dienols. For example, cyclization of α,β-unsaturated ketenes with doubly unsaturated N-arylimines yields azocinones, suggesting analogous strategies for dienol synthesis. Purification via column chromatography with petroleum ether (PE) and ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural motifs, such as allylic alcohol and diene groups. Infrared (FTIR) spectroscopy identifies hydroxyl and alkene stretches, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Melting points and Rf values from thin-layer chromatography (TLC) further confirm purity .

Q. How can reaction conditions influence the stereochemical outcomes of dienol derivatives?

Studies on catalytic antibody AZ28 reveal that substrate conformers (e.g., S-equatorial vs. R-axial) significantly affect stereoselectivity. Reaction temperature, solvent polarity, and base strength must be optimized to control enantiomeric ratios. For instance, aqueous KOH at room temperature minimizes racemization in cyclization reactions .

Advanced Research Questions

Q. What computational tools predict the stereoselectivity and binding affinity of this compound in catalytic systems?

Molecular docking simulations (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions between dienols and catalytic pockets. For example, antibody AZ28 selectively binds S-enantiomers due to hydrophobic and hydrogen-bonding interactions with active-site residues like SER-334 and ARG-313. These methods guide enzyme engineering for asymmetric synthesis .

Q. How do solvent and base selection impact cyclization efficiency in dienol synthesis?

Polar aprotic solvents (e.g., DMSO) enhance base solubility and stabilize transition states, accelerating cyclization. In contrast, nonpolar solvents like PE improve post-reaction purification. Strong bases (e.g., KOH) favor deprotonation of hydroxyl groups, but milder bases (e.g., Cs₂CO₃) reduce side reactions in sensitive substrates .

Q. What strategies resolve contradictions in stereochemical data for dienol derivatives?

Conflicting NMR or crystallographic data may arise from dynamic equilibria (e.g., keto-enol tautomerism). Variable-temperature NMR and X-ray diffraction studies differentiate stable conformers. For catalytic systems, kinetic isotopic effects (KIE) and enantiomeric excess (ee) measurements validate proposed mechanisms .

Q. How can biochar-derived ligands like 6-(Methylthio)hexa-1,5-dien-3-ol inform functional studies of dienols?

Molecular docking of structurally similar ligands reveals binding modes in protein active sites (e.g., ZAP1). Hydrogen bonding with residues like PRO-366 and SER-333 stabilizes complexes, suggesting dienols as potential enzyme inhibitors or cofactors. Fluorescence quenching assays quantify binding affinities .

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